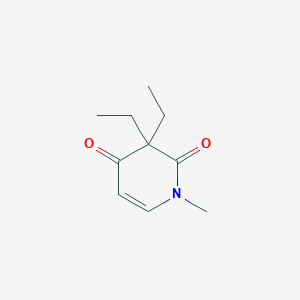
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
作用机制
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione also affects the insect's nervous system, causing it to become disoriented and preventing it from biting or feeding.
生化和生理效应
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been found to be safe for use in humans when used according to the manufacturer's instructions. However, there have been some reports of adverse reactions, including skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. These adverse reactions are rare and usually occur when 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is used in high concentrations or applied to damaged or irritated skin.
实验室实验的优点和局限性
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is a useful tool for researchers studying insect behavior and ecology. It can be used to create controlled environments in which insects are exposed to different concentrations of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and their responses are observed and recorded. However, there are limitations to the use of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in lab experiments. For example, the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione on insects in the lab may not reflect the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in the field, where insects are exposed to a variety of environmental factors that can affect their behavior.
未来方向
There are several areas of research that could be pursued in the future to further our understanding of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and its effects on insects. One area of research could focus on the development of new insect repellents that are more effective and less toxic than 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione. Another area of research could focus on the development of new methods for controlling insect populations, such as the use of genetically modified insects or the use of pheromones to disrupt insect mating patterns. Finally, research could be conducted to better understand the ecological and environmental impacts of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and other insect repellents, particularly in areas where these chemicals are used extensively.
合成方法
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate, the reaction of 3-methylpyridine-2,4-dione with diethylamine, or the reaction of 3,3-diethyl-1-methylpyridine with chlorosulfonic acid. The most commonly used method involves the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate.
科学研究应用
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts.
属性
CAS 编号 |
1130-18-3 |
|---|---|
产品名称 |
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione |
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
InChI 键 |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
规范 SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
同义词 |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



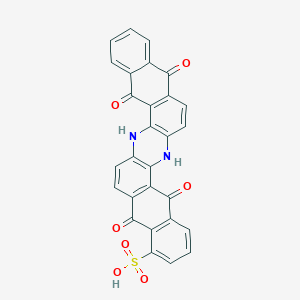
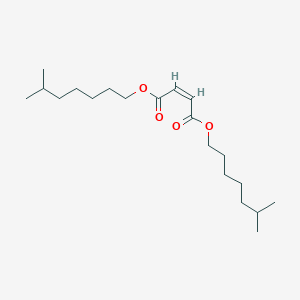
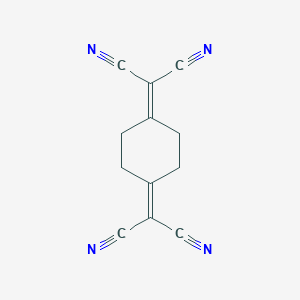
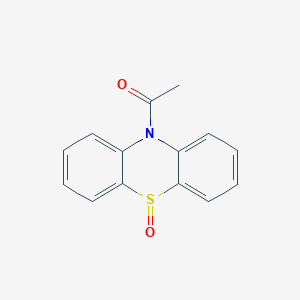
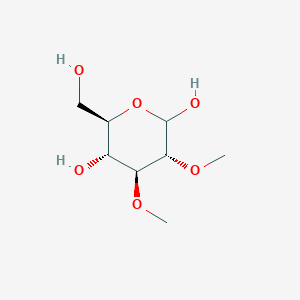

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
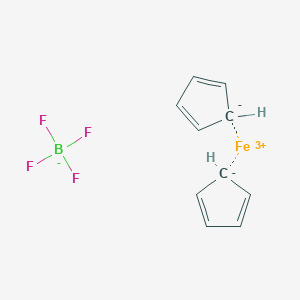
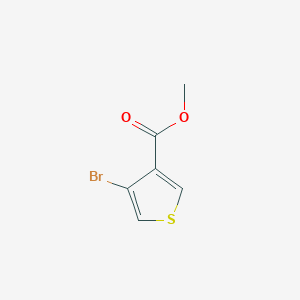
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
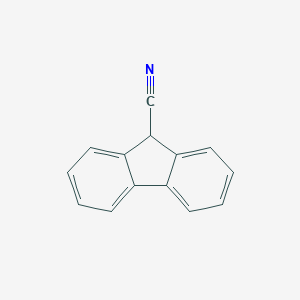
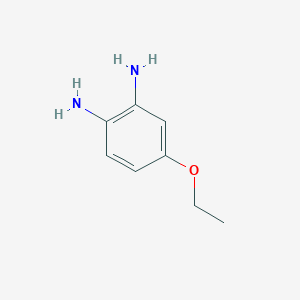

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)